molecular formula C19H17BrN2O3 B4013276 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide

Cat. No. B4013276
M. Wt: 401.3 g/mol
InChI Key: PKADXLVEYSNLBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions, including bromination, acylation, and various coupling reactions. For instance, Mannion et al. (2009) described the synthesis of quinoline derivatives targeting c-Met and VEGFR2 tyrosine kinases with potent in vitro and in vivo efficacy (Mannion et al., 2009). Additionally, the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid demonstrates the use of green chemistry principles in synthesizing quinoline derivatives, showing good yield and environmental benignity (Liu Chang-chun, 2010).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, such as "N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide", involves examining polymorphic modifications, which can reveal differences in crystal packing and interaction energies between molecules. For example, Shishkina et al. (2018) found two polymorphic modifications of a quinoline derivative, highlighting the structural diversity and complexity of these compounds (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including Negishi-type coupling reactions, as discussed by Baston et al. (2000), which facilitate the synthesis of substituted quinolines with potential inhibitory activities (Baston et al., 2000). Additionally, intramolecular oxidative C(aryl)-H amidation reactions have been developed for synthesizing quinolino[3,4-b]quinoxalin-6(5H)-ones, showcasing the chemical versatility of quinoline derivatives (Chunfang Hu et al., 2017).

properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-25-10-9-16(23)22-18-17(12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)21-19(18)24/h2-8,11H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKADXLVEYSNLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide
Reactant of Route 5
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N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide
Reactant of Route 6
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-3-methoxypropanamide

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